molecular formula C15H14FNO2 B336676 2-ethoxy-N-(2-fluorophenyl)benzamide

2-ethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B336676
M. Wt: 259.27 g/mol
InChI Key: CPTWKVFYGHTXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by an ethoxy group at the ortho-position of the benzamide ring and a 2-fluorophenyl substituent on the amide nitrogen. This compound belongs to a class of molecules where fluorine substitution and side-chain modifications are leveraged to tune physicochemical properties, bioavailability, and target binding.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-ethoxy-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

CPTWKVFYGHTXAX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 2-ethoxy-N-(2-fluorophenyl)benzamide with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bonding Features Key References
2-Ethoxy-N-(2-fluorophenyl)benzamide C₁₅H₁₄FNO₂ 267.28 ~3.3* Potential C-F···H-N interactions
2-Fluoro-N-(2-fluorophenyl)benzamide C₁₃H₉F₂NO 249.22 2.8 Strong C-F···H-N hydrogen bonds (NMR)
2-Ethoxy-N-(4-iodophenyl)benzamide C₁₅H₁₄INO₂ 367.18 4.1 Halogen (I) effects on lipophilicity
2-Ethoxy-N-(4-fluorobenzyl)benzamide C₁₆H₁₆FNO₂ 273.30 3.29 Ethoxy enhances solubility
N-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO 263.21 2.5 Dual fluorine-induced planar conformation

*Estimated based on analogs with ethoxy groups .

Key Observations:
  • Fluorine Positioning: The 2-fluorophenyl group in the target compound facilitates intramolecular C-F···H-N hydrogen bonding, as observed in 2-fluoro-N-(2-fluorophenyl)benzamide via NMR . This interaction stabilizes the amide conformation and may enhance metabolic stability compared to non-fluorinated analogs.
  • Ethoxy vs. However, replacing fluorine with iodine (as in the 4-iodophenyl analog) significantly raises molecular weight and logP, which could affect pharmacokinetics .
  • Multi-Fluorinated Analogs : N-(2,4-Difluorophenyl)-2-fluorobenzamide exhibits a planar structure due to dual fluorine substituents, enhancing crystal packing efficiency . The target compound’s single fluorine may reduce steric hindrance, favoring flexible binding in biological targets.

Hydrogen Bonding and Conformational Analysis

Intramolecular C-F···H-N hydrogen bonding is a hallmark of 2-fluorophenyl-substituted benzamides. In 2-fluoro-N-(2-fluorophenyl)benzamide, NMR studies confirm that the fluorine atom engages in a robust interaction with the amide NH, shifting the NH proton resonance upfield (δ ~9.5 ppm in CDCl₃) . Comparative crystallographic studies of related compounds (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide) reveal that fluorine substituents promote planar amide geometries, which are critical for solid-state packing and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.